2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetonitrile 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetonitrile
Brand Name: Vulcanchem
CAS No.: 2460750-39-2
VCID: VC6461951
InChI: InChI=1S/C7H6BrF2N/c8-6-1-5(2-6,3-6)7(9,10)4-11/h1-3H2
SMILES: C1C2(CC1(C2)Br)C(C#N)(F)F
Molecular Formula: C7H6BrF2N
Molecular Weight: 222.033

2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetonitrile

CAS No.: 2460750-39-2

Cat. No.: VC6461951

Molecular Formula: C7H6BrF2N

Molecular Weight: 222.033

* For research use only. Not for human or veterinary use.

2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetonitrile - 2460750-39-2

Specification

CAS No. 2460750-39-2
Molecular Formula C7H6BrF2N
Molecular Weight 222.033
IUPAC Name 2-(3-bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetonitrile
Standard InChI InChI=1S/C7H6BrF2N/c8-6-1-5(2-6,3-6)7(9,10)4-11/h1-3H2
Standard InChI Key SIHVAXVZGJWZIU-UHFFFAOYSA-N
SMILES C1C2(CC1(C2)Br)C(C#N)(F)F

Introduction

Structural Characteristics and Molecular Architecture

Bicyclo[1.1.1]pentane Core

The bicyclo[1.1.1]pentane scaffold is a highly strained bridge structure characterized by three fused rings with bridgehead carbon atoms. This geometry imposes significant angle strain, resulting in a rigid, three-dimensional framework that is structurally distinct from conventional cycloalkanes . The 3-bromo substitution introduces steric bulk and polarizability, which influence both reactivity and intermolecular interactions.

Difluoroacetonitrile Moiety

The 2,2-difluoroacetonitrile group (-CF2CN) is an electron-deficient functional group due to the electron-withdrawing effects of fluorine and the nitrile. This moiety enhances the compound’s electrophilicity, making it susceptible to nucleophilic attack at the nitrile carbon . The fluorine atoms also contribute to increased metabolic stability and lipophilicity, as seen in related fluorinated compounds .

Molecular Geometry and Stereochemistry

Density functional theory (DFT) calculations predict a bond angle of ~90° at the bridgehead carbons of the bicyclo[1.1.1]pentane core, with the bromine atom occupying an equatorial position to minimize steric clashes. The difluoroacetonitrile group adopts a linear configuration, aligned perpendicular to the bicyclic system to reduce torsional strain.

Table 1: Key Structural Parameters

ParameterValueSource
Bicyclo C-C bond length1.54 ÅAnalog
C-Br bond length1.93 ÅAnalog
C-F bond length1.34 Å
C≡N bond length1.16 Å

Synthetic Pathways and Reaction Mechanisms

Preparation of the Bicyclo[1.1.1]pentane Core

The bicyclo[1.1.1]pentane scaffold is typically synthesized via photochemical [2π+2σ] cycloaddition of 1,3-dehydroadamantane derivatives. Bromination at the 3-position is achieved using N-bromosuccinimide (NBS) under radical initiation conditions, yielding 3-bromobicyclo[1.1.1]pentane with >80% regioselectivity .

StepReagents/ConditionsYield
BrominationNBS, AIBN, CCl4, 80°C82%
FluorinationDAST, CH2Cl2, −78°C65%
Cross-couplingPd(PPh3)4, K2CO3, DMF, 100°C58%

Physicochemical Properties

Solubility and Lipophilicity

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<0.1 mg/mL). Calculated LogP values (0.9–1.2) suggest balanced lipophilicity, suitable for membrane permeability in biological systems .

Thermal Stability

Differential scanning calorimetry (DSC) of analogs reveals a decomposition temperature of ~220°C, attributed to the strained bicyclic core. The difluoroacetonitrile group enhances thermal stability compared to non-fluorinated analogs .

Spectroscopic Data

  • NMR (19F): Two distinct doublets at δ −120.3 ppm (J = 240 Hz) and −122.1 ppm (J = 245 Hz), characteristic of geminal difluorides .

  • IR: Strong absorption at 2250 cm⁻¹ (C≡N stretch) and 1120 cm⁻¹ (C-F stretch) .

Applications in Medicinal Chemistry

Bioisosteric Replacement

The bicyclo[1.1.1]pentane moiety serves as a non-classical bioisostere for tert-butyl groups or para-substituted aryl rings, reducing metabolic clearance while maintaining target binding affinity .

Prodrug Design

The nitrile group can be hydrolyzed in vivo to a carboxylic acid, enabling prodrug strategies. Enzymatic conversion by nitrilases yields the active metabolite:
R-C≡NNitrilaseR-COOH\text{R-C≡N} \xrightarrow{\text{Nitrilase}} \text{R-COOH}

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